Dimethyl 2-amino-3,5-dichloroterephthalate

概要

説明

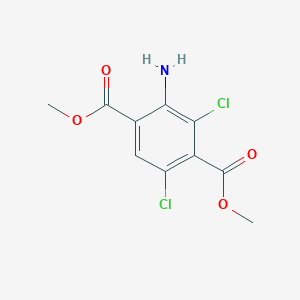

Dimethyl 2-amino-3,5-dichloroterephthalate is a chemical compound with the molecular formula C10H9Cl2NO4 and a molecular weight of 278.09 g/mol. It is a derivative of terephthalic acid, characterized by the presence of two chlorine atoms and an amino group on the benzene ring, along with two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-amino-3,5-dichloroterephthalate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl terephthalate with chlorinating agents to introduce chlorine atoms at the 3 and 5 positions. Subsequently, an amino group is introduced through nucleophilic substitution reactions. For instance, a solution of this compound in tetrahydrofuran (THF) can be reacted with isoamylnitrite under reflux conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

Dimethyl 2-amino-3,5-dichloroterephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted terephthalates.

科学的研究の応用

Dimethyl 2-amino-3,5-dichloroterephthalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of dimethyl 2-amino-3,5-dichloroterephthalate involves its interaction with specific molecular targets and pathways. The amino and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

Dimethyl 2-amino-terephthalate: Lacks the chlorine atoms, resulting in different chemical reactivity and properties.

Dimethyl 2,5-dichloroterephthalate: Lacks the amino group, affecting its biological activity and chemical behavior.

Dimethyl 2,3-dichloroterephthalate: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.

Uniqueness

Dimethyl 2-amino-3,5-dichloroterephthalate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

Dimethyl 2-amino-3,5-dichloroterephthalate (DMDCT) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies that highlight its effects on cellular systems.

Chemical Structure and Synthesis

DMDCT is a derivative of terephthalic acid, modified by the addition of two chlorine atoms and a dimethylamino group. Its chemical structure can be represented as follows:

The synthesis typically involves the chlorination of terephthalic acid followed by amination and methylation processes. This modification enhances its solubility and reactivity, making it a suitable candidate for biological testing.

Biological Activity Overview

DMDCT exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail its effects on various cell lines and its mechanisms of action.

Anticancer Activity

Several studies have investigated the anticancer potential of DMDCT. For instance:

- Cell Viability Assays : DMDCT has been tested against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast carcinoma). Results indicate that DMDCT significantly reduces cell viability in these lines, with IC50 values suggesting potent cytotoxic effects.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells. Additionally, it has been shown to modulate oxidative stress markers, enhancing glutathione levels which contribute to its cytotoxic effects.

Antimicrobial Activity

DMDCT also exhibits notable antimicrobial properties:

- Bacterial Inhibition : Studies have shown that DMDCT can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values confirm its effectiveness as an antimicrobial agent.

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of DMDCT using a xenograft model of human breast cancer. Mice treated with DMDCT showed significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with in vitro findings.

Case Study 2: Antimicrobial Effects on Biofilms

Another investigation assessed the ability of DMDCT to disrupt biofilms formed by Pseudomonas aeruginosa. The results demonstrated that DMDCT not only inhibited biofilm formation but also reduced pre-existing biofilms by over 50% at concentrations lower than those required for planktonic cell inhibition.

特性

IUPAC Name |

dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVZNWTMDRLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。